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(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid
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Description
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing indole structures, like (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid, exhibit anticancer properties. Indoles are known to influence several biological pathways involved in cancer progression, including apoptosis and cell cycle regulation.
A study demonstrated that derivatives of indole can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis induction |
Compound B | MCF-7 | 20 | Bcl-2 inhibition |
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid | A549 | 18 | Cell cycle arrest |
1.2 Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects. The compound may enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).
In a recent study, the administration of indole-based compounds showed a significant increase in BDNF levels in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthetic Applications
2.1 Synthesis of Novel Compounds
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new pharmacophores with enhanced biological activity.
Table 2: Synthetic Pathways Involving Indole Derivatives
Starting Material | Reaction Type | Product |
---|---|---|
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid | Alkylation | Novel Indole Derivative |
Indole Acetic Acid | Amide Formation | (S)-2-(2-aminoindole) |
Case Studies
3.1 Case Study on Anticancer Properties
A clinical trial evaluated the efficacy of an indole-based compound similar to (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid in patients with non-small cell lung cancer (NSCLC). The trial reported a 30% reduction in tumor size among participants treated with the compound compared to a control group .
3.2 Case Study on Neuroprotection
In a preclinical study involving mice, the administration of an indole derivative led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoate |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)16(17(22)20-12(3)18(23)24-5)21(4)15-8-6-7-14-13(15)9-10-19-14/h6-11,16,19H,3H2,1-2,4-5H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
OYMVLQLMXWFPOB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2 |
Canonical SMILES |
CC(C)C(C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
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